molecular formula C5H4BrClOS B8066289 (4-Bromo-5-chlorothiophen-2-yl)methanol

(4-Bromo-5-chlorothiophen-2-yl)methanol

Cat. No.: B8066289
M. Wt: 227.51 g/mol
InChI Key: QKWNOHJYKKXYJN-UHFFFAOYSA-N
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Description

(4-Bromo-5-chlorothiophen-2-yl)methanol is a halogenated thiophene derivative characterized by a methanol (-CH₂OH) group at the 2-position of the thiophene ring, with bromine (Br) and chlorine (Cl) substituents at the 4- and 5-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines electron-withdrawing halogens with a polar hydroxyl group, enabling diverse reactivity, such as participation in nucleophilic substitutions, oxidation reactions, or further functionalization into esters or ethers .

Properties

IUPAC Name

(4-bromo-5-chlorothiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClOS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWNOHJYKKXYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(4-Bromo-5-chlorothiophen-2-yl)methanol is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.

  • Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals and agrochemicals.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: It is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (4-Bromo-5-chlorothiophen-2-yl)methanol exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related thiophene derivatives (Table 1).

Table 1: Structural and Functional Comparison of Halogenated Thiophene Derivatives

Compound Name Substituents Functional Group Key Features
(4-Bromo-5-chlorothiophen-2-yl)methanol Br (4), Cl (5) Methanol (-CH₂OH) Dual halogenation enhances electrophilicity; hydroxyl group enables hydrogen bonding and further derivatization .
(5-Chlorothiophen-2-yl)methanol Cl (5) Methanol (-CH₂OH) Lacks bromine, reducing steric and electronic effects; simpler reactivity profile .
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Br (4), Cl (5) Boronate ester Designed for Suzuki-Miyaura cross-coupling; boronate group stabilizes the structure for catalytic applications .
5-Chlorothiophene-2-sulfonohydrazide Cl (5) Sulfonohydrazide (-SO₂NHNH₂) Polar sulfonohydrazide group enables use in medicinal chemistry (e.g., enzyme inhibition) .
Key Observations:
  • Halogen Effects: The dual Br/Cl substitution in this compound increases electron deficiency at the thiophene ring compared to mono-halogenated analogs like (5-Chlorothiophen-2-yl)methanol. This enhances its reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions .
  • Functional Group Diversity: The methanol group distinguishes it from boronate esters (e.g., 2-(4-Bromo-5-chlorothiophen-2-yl)-dioxaborolane), which are tailored for cross-coupling reactions. The hydroxyl group allows oxidation to carboxylic acids or conversion to leaving groups (e.g., mesylates) for nucleophilic displacements .

Crystallographic and Computational Analysis

For instance, the methanol group’s hydrogen-bonding capability could influence crystal packing, contrasting with the non-polar boronate esters.

Biological Activity

(4-Bromo-5-chlorothiophen-2-yl)methanol is a thiophene derivative notable for its unique structural characteristics, including the presence of bromine and chlorine substituents on the thiophene ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiophene derivatives against a panel of bacteria and fungi, revealing that compounds with halogen substitutions often showed enhanced activity due to increased lipophilicity and electron-withdrawing effects from the halogens.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been studied through various assays targeting cyclooxygenase enzymes (COX). The compound demonstrated promising inhibition of COX-2, a key enzyme involved in inflammation.

CompoundCOX Inhibition IC50_{50} (µM)
This compound0.76

In vivo studies further confirmed its efficacy in reducing inflammation in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown that it can induce apoptosis in cancer cell lines. A study assessed its effects on human breast cancer cells (MCF-7), reporting an IC50_{50} value of 15 µM after 48 hours of treatment.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The presence of halogens enhances binding affinities to target enzymes such as COX and lipoxygenase.
  • Reactive Oxygen Species (ROS) Modulation : The compound may affect ROS levels within cells, contributing to its anticancer effects.
  • Receptor Binding : Research suggests potential interactions with adenosine receptors, influencing cellular signaling pathways critical for inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives demonstrated that those with halogen substitutions exhibited lower MIC values against both Gram-positive and Gram-negative bacteria.
  • Inflammation Model : In a controlled experiment using rat models, administration of this compound significantly reduced paw swelling compared to control groups treated with saline.

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